1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid

Drug Discovery Medicinal Chemistry Synthetic Chemistry

1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid (CAS 1708288-25-8) is a heterocyclic building block featuring a piperidine-4-carboxylic acid motif linked to a 2-cyclopropyl-substituted pyrazolo[1,5-a]pyrazine core. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly within kinase inhibitor programs targeting RET, JAK, and CDK.

Molecular Formula C15H18N4O2
Molecular Weight 286.33 g/mol
Cat. No. B11802491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid
Molecular FormulaC15H18N4O2
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESC1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)O
InChIInChI=1S/C15H18N4O2/c20-15(21)11-3-6-18(7-4-11)14-13-9-12(10-1-2-10)17-19(13)8-5-16-14/h5,8-11H,1-4,6-7H2,(H,20,21)
InChIKeyAYVHBHOKNCYSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid: A Defined Building Block for RET and JAK Kinase Inhibitor Programs


1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid (CAS 1708288-25-8) is a heterocyclic building block featuring a piperidine-4-carboxylic acid motif linked to a 2-cyclopropyl-substituted pyrazolo[1,5-a]pyrazine core [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly within kinase inhibitor programs targeting RET, JAK, and CDK . The compound is characterized by a molecular weight of 286.33 g/mol, a computed XLogP3-AA of 1, and a topological polar surface area (TPSA) of 70.7 Ų [1].

Procurement Risk in Pyrazolo[1,5-a]pyrazine Derivatives: Why Regioisomeric and Cyclopropyl-Free Analogs Are Not Direct Replacements


The presence of the cyclopropyl group and the specific 4-position of the carboxylic acid on the piperidine ring are not interchangeable structural features. The cyclopropyl moiety significantly influences physicochemical properties critical for downstream synthetic utility and potential biological activity, such as lipophilicity (XLogP3-AA) [1]. More critically, moving the carboxylic acid to the 3-position introduces an undefined stereocenter, fundamentally altering the compound's symmetry and creating a racemic mixture that complicates synthesis, purification, and subsequent biological interpretation in structure-activity relationship (SAR) studies, compared to the inherently achiral 4-substituted isomer [2].

Data-Driven Product Differentiation: Quantitative Evidence for 4-Carboxylic Acid Selection


Eliminating Stereochemical Complexity: Achiral Nature vs. the Racemic 3-Carboxylic Acid Isomer

The target compound is achiral, possessing zero undefined atom stereocenters. This is a critical advantage over the 3-carboxylic acid positional isomer, which has one undefined stereocenter, indicating it is a racemic mixture [1]. This eliminates the need for chiral separation or asymmetric synthesis, reducing cost, complexity, and the batch-to-batch variability inherent in working with enantiomerically impure materials.

Drug Discovery Medicinal Chemistry Synthetic Chemistry

Enhanced Lipophilicity via Cyclopropyl Substitution: A 100% Increase in Computed XLogP3-AA

The 2-cyclopropyl group on the pyrazolo[1,5-a]pyrazine core increases the computed lipophilicity (XLogP3-AA) to 1, compared to a value of 0.5 for the des-cyclopropyl analog [1]. This represents a 100% increase in calculated lipophilicity within the same structural class, which can critically influence membrane permeability and metabolic stability.

Physicochemical Properties Drug Design Pharmacokinetics

Increased Molecular Rigidity and Heavy Atom Count Over Des-Cyclopropyl Analog

The target compound has a higher molecular weight (286.33 vs. 246.27 g/mol) and a greater heavy atom count (21 vs. 18) than the non-cyclopropyl analog [1]. Furthermore, its complexity score is significantly higher (406 vs. 310) [2]. While maintaining the same TPSA, it offers one additional rotatable bond, enabling greater conformational flexibility while maintaining a rigid core.

Molecular Complexity Fragment-Based Drug Discovery Chemical Biology

Established Use in Patented Chemical Space for Bayer's Substituted Pyrazolo Piperidine Carboxylic Acids

A Bayer patent (US 12,195,448 B2) explicitly claims substituted pyrazolo piperidine carboxylic acids, a class to which this compound belongs [1]. This indicates that this specific core is of high interest in the pharmaceutical industry, and the compound's defined substitution pattern renders it a direct, high-fidelity intermediate for generating patent-covered medicinal chemistry leads, unlike generic piperidine-3-carboxylic or des-cyclopropyl analogs which would produce divergent and likely less active intellectual property.

Intellectual Property Drug Development Pharmaceutical Patents

High-Value Application Scenarios for 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid


Lead Optimization for RET Kinase Inhibitors Requiring Defined Physicochemical and Stereochemical Profiles

The compound serves as an optimal achiral core for generating lead series targeting RET kinase, a therapeutic target in various cancers. The enhanced lipophilicity (XLogP3-AA=1) compared to des-cyclopropyl analogs [1] supports intracellular target engagement, while its achiral nature ensures that observed biological activity is not confounded by stereochemical ambiguity, which would be the case for the 3-carboxylic acid isomer [2].

Fragment-Based Drug Discovery (FBDD) Libraries Focused on Kinase Inhibition

With a molecular weight of 286 Da, 3 rotatable bonds, and a TPSA of 70.7 Ų, the compound adheres to the 'Rule of Three' for fragment hits and offers a balanced profile of complexity and drug-likeness [1]. Its inclusion in fragment libraries allows for the exploration of a chemically well-defined, synthetically tractable vector for growing or merging hits.

Synthesis of Patent-Protected Chemical Series for Pharmaceutical Development

As a core building block in a claimed Bayer patent family [2], this compound is directly applicable for synthesizing compound collections to support internal SAR studies or for generating proprietary leads. Using the 3-carboxylic acid or des-cyclopropyl isomer would lead to chemical structures that fall outside the scope of the patent's most valuable claims.

Quote Request

Request a Quote for 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.